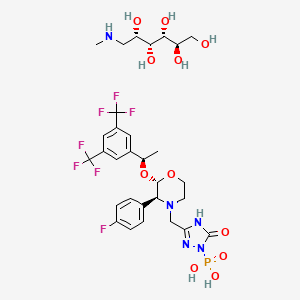

(1'R,2R,3R)-Fosaprepitant Dimeglumine

Description

BenchChem offers high-quality (1'R,2R,3R)-Fosaprepitant Dimeglumine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1'R,2R,3R)-Fosaprepitant Dimeglumine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H39F7N5O11P |

|---|---|

Molecular Weight |

809.6 g/mol |

IUPAC Name |

[3-[[(2S,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C23H22F7N4O6P.C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);4-13H,2-3H2,1H3/t12-,19+,20+;4-,5+,6+,7+/m10/s1 |

InChI Key |

UGJUJYSRBQWCEK-ACCRKRMFSA-N |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Contextualization Within Modern Prodrug Design and Development Principles

The design of (1'R,2R,3R)-Fosaprepitant Dimeglumine exemplifies a core strategy in modern pharmaceutical development: the use of a prodrug to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug. researchgate.net A prodrug is a pharmacologically inactive compound that is converted into its active form through metabolic processes in vivo. researchgate.net This approach has become a powerful tool for improving drug delivery, with an increasing percentage of newly approved drugs being prodrugs. researchgate.net

The primary goal of this strategy is often to enhance a drug's biopharmaceutical properties. researchgate.net For fosaprepitant (B1673561), the design targeted the poor water solubility of aprepitant (B1667566), which hindered the development of an intravenous formulation. nih.gov The strategy involved creating a water-soluble N-phosphoryl derivative of aprepitant. nih.gov Following intravenous administration, this phosphorylated prodrug is rapidly and efficiently converted by ubiquitous enzymes called phosphatases into the active aprepitant. patsnap.comresearchgate.net This conversion allows the active drug to exert its therapeutic effect as a potent NK-1 receptor antagonist. patsnap.com This design principle—attaching a hydrophilic promoiety to a poorly soluble drug to create a more soluble, bioreversible derivative—is a well-established and successful approach in contemporary drug development. researchgate.net

Rationale for Prodrug Approach: Overcoming Formulation Challenges of Aprepitant

The development of fosaprepitant (B1673561) was a direct response to the significant formulation difficulties presented by its active moiety, aprepitant (B1667566). nih.gov Aprepitant is a lipophilic compound characterized by extremely low water solubility, a major obstacle for parenteral drug formulation. nih.govmdpi.com

Key challenges with aprepitant include:

Poor Aqueous Solubility : Aprepitant is practically insoluble in water, with a solubility of just 3–7 μg/mL over a wide physiological pH range (pH 2–10). nih.gov This property makes it difficult to formulate as a conventional intravenous solution. google.com

Bioavailability Issues : The low solubility of aprepitant contributes to its variable and incomplete oral bioavailability, which is estimated to be around 60-65%. google.comgoogle.com

Formulation Complexity : To enhance the dissolution of oral aprepitant, the commercially available formulation utilizes advanced particle-size reduction methodologies, specifically nanocrystal technology. mdpi.com While effective, this creates a complex and costly manufacturing process. mdpi.com

Clinical Need for an IV Option : Oral administration is not always feasible for patients, particularly those experiencing active nausea and vomiting or those with conditions like oral mucositis that make swallowing difficult. nih.gov An intravenous alternative was therefore highly desirable to ensure reliable delivery of the active drug in these clinical situations. nih.gov

Initial attempts to create a soluble form of aprepitant by generating sulfonic acid salts were unsuccessful, as these salts were unstable in aqueous solutions and rapidly dissociated, leading to the precipitation of the active drug. nih.gov The prodrug strategy was consequently pursued, resulting in fosaprepitant dimeglumine, a stable, water-soluble salt that successfully overcame these formulation hurdles. nih.gov

| Property | Aprepitant | (1'R,2R,3R)-Fosaprepitant Dimeglumine |

|---|---|---|

| Molecular Weight | 534.53 g/mol google.com | 1004.83 g/mol nih.gov |

| Form | White to off-white crystalline solid google.commdpi.com | White to off-white amorphous powder nih.gov |

| Aqueous Solubility | Poorly soluble (3-7 μg/mL) nih.gov | Freely soluble in water nih.govfda.gov |

| BCS Classification | Class IV nih.govmdpi.com | Not Applicable (Prodrug for IV use) |

Overview of Neurokinin 1 Receptor Antagonists in Contemporary Pharmaceutical Research

Advanced Synthetic Methodologies and Process Development

The synthesis of (1'R,2R,3R)-Fosaprepitant dimeglumine from its precursor, aprepitant, involves key chemical transformations, including phosphorylation, catalytic reduction, and salt formation. The optimization of these steps is paramount for achieving high yield and purity.

Phosphorylation Strategies for Aprepitant Derivatization

The conversion of aprepitant to fosaprepitant is achieved through phosphorylation of the triazolinone ring. A common and effective method involves the reaction of aprepitant with a phosphorylating agent such as tetrabenzyl pyrophosphate (TBPP). rhhz.netgoogle.comresearchgate.net This reaction is typically carried out in the presence of a strong base to deprotonate the aprepitant molecule, facilitating the nucleophilic attack on the phosphorus atom of TBPP.

Several bases have been employed for this transformation, with sodium hexamethyldisilazide (NaHMDS) being a frequently used option. researchgate.net The choice of solvent is also critical, with anhydrous tetrahydrofuran (B95107) (THF) being a common medium for this reaction. google.com The resulting intermediate is a dibenzyl ester of fosaprepitant. google.com

Recent advancements have focused on improving the efficiency and safety of this step. One notable development is the use of a catalytic amount of water in an ether solvent, which has been shown to accelerate the reaction and provide fosaprepitant dibenzyl ester in high purity. google.com This approach also helps to minimize the formation of process-related impurities. google.com

Table 1: Phosphorylation Reaction Parameters

| Parameter | Typical Reagents/Conditions |

|---|---|

| Phosphorylating Agent | Tetrabenzyl pyrophosphate (TBPP) |

| Base | Sodium hexamethyldisilazide (NaHMDS) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Key Intermediate | Fosaprepitant dibenzyl ester |

Catalytic Reduction and Salt Formation Techniques

Following phosphorylation, the protective benzyl (B1604629) groups on the phosphate (B84403) moiety are removed. This is typically accomplished through catalytic hydrogenation. The dibenzyl fosaprepitant intermediate is dissolved in a suitable solvent, such as methanol (B129727), and subjected to hydrogenation in the presence of a catalyst, commonly palladium on carbon (Pd/C). google.comgoogle.com

The final step in the synthesis is the formation of the dimeglumine salt. This is achieved by reacting the free acid form of fosaprepitant with N-methyl-D-glucamine (meglumine). google.com This salt formation significantly enhances the water solubility of the drug, making it suitable for intravenous administration. nih.gov The process often involves dissolving the crude fosaprepitant and N-methyl-D-glucamine in a solvent like methanol, followed by precipitation or crystallization to isolate the final product. google.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Continuous efforts are made to optimize the reaction conditions to maximize the yield and purity of (1'R,2R,3R)-Fosaprepitant Dimeglumine. This includes fine-tuning parameters such as temperature, reaction time, and the choice of solvents and catalysts.

For the phosphorylation step, controlling the temperature and the rate of addition of reagents is crucial to prevent side reactions. In the catalytic reduction step, the choice of catalyst and solvent can influence the efficiency of debenzylation and the impurity profile. For instance, various solvents like ethanol, isopropanol, and THF have been explored for the hydrogenation process. google.com

Purification of the final product is also a critical aspect. Techniques such as recrystallization are employed to remove any remaining impurities. google.com The use of specific solvent systems, such as a mixture of methanol and isopropyl alcohol, can facilitate the precipitation of the pure fosaprepitant dimeglumine salt. google.com The purity of the final product is typically assessed using high-performance liquid chromatography (HPLC). google.com

Table 2: Catalytic Reduction and Salt Formation

| Step | Key Reagents | Catalyst | Common Solvents |

|---|---|---|---|

| Catalytic Reduction | Dibenzyl fosaprepitant, Hydrogen | Palladium on Carbon (Pd/C) | Methanol, Ethanol |

| Salt Formation | Fosaprepitant (free acid), N-methyl-D-glucamine | - | Methanol |

Stereochemical Considerations in Synthetic Pathways

The presence of three stereocenters in the fosaprepitant molecule means that eight possible stereoisomers can exist. rhhz.net Therefore, precise control of stereochemistry throughout the synthesis is essential to produce the desired (1'R,2R,3R)-isomer, which is the therapeutically active form.

Chirality and Diastereomer Formation

The three chiral centers in fosaprepitant are located at the C2 and C3 positions of the morpholine (B109124) ring and at the C1' position of the ethyl group attached to the morpholine oxygen. The specific spatial arrangement of the substituents at these centers defines the (1'R,2R,3R) configuration.

During the synthesis, particularly in the steps leading to the formation of the aprepitant precursor, there is a potential for the formation of other diastereomers. rhhz.net The formation of these undesired isomers can occur if the reactions are not sufficiently stereoselective. For example, the reduction of a ketone precursor to form the chiral alcohol at the C1' position must be highly enantioselective to establish the correct (R) configuration.

Enantioselective and Diastereoselective Synthesis Approaches

To ensure the formation of the correct stereoisomer, enantioselective and diastereoselective synthetic strategies are employed. These methods often involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of key reactions.

For instance, in the synthesis of the aprepitant core, a key step is the stereoselective reduction of an acetophenone (B1666503) derivative to form the chiral alcohol with the (R) configuration. researchgate.net This can be achieved using chiral reducing agents or catalysts. Another critical step is the formation of the morpholine ring, where the relative stereochemistry of the C2 and C3 positions is established.

Crystallization-induced asymmetric transformation is another powerful technique that has been utilized in the synthesis of aprepitant. acs.org This method allows for the conversion of a mixture of diastereomers into a single, desired isomer by taking advantage of the differences in solubility and stability of the diastereomeric forms. By carefully controlling the crystallization conditions, the equilibrium can be shifted towards the formation of the thermodynamically more stable and less soluble desired diastereomer.

The synthesis of (1'R,2R,3R)-Fosaprepitant Dimeglumine is a testament to the advancements in modern synthetic organic chemistry. Through the strategic application of phosphorylation, catalytic reduction, and salt formation techniques, coupled with rigorous stereochemical control, it is possible to produce this complex and vital pharmaceutical agent with high yield and purity. The ongoing optimization of these synthetic routes continues to improve the efficiency and sustainability of the manufacturing process.

Analytical Control and Characterization of Isomeric Purity

The stereochemical integrity of (1'R,2R,3R)-Fosaprepitant Dimeglumine is paramount, as its biological activity is intrinsically linked to its specific three-dimensional structure. The molecule contains three chiral centers, leading to the possibility of eight stereoisomers. researchgate.netphmethods.netphmethods.net Analytical control strategies are therefore focused on distinguishing the correct (1'R,2R,3R)-isomer from all other potential diastereomers and enantiomers.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing isomeric purity. nih.gov Specifically, chiral HPLC methods are developed to achieve separation of the various stereoisomers. researchgate.netphmethods.net These methods often employ a chiral stationary phase (CSP) that interacts differently with each isomer, leading to distinct retention times. chiralpedia.com For instance, studies on the related compound, aprepitant, have demonstrated the use of amylase-based chiral columns (e.g., Chiralpak AD-H) to separate all eight possible isomers. researchgate.netphmethods.net

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Symmetry Shield RP-18 (250 mm × 4.6 mm; 5 µm) | Supersil ODS-2 (250 × 4.6 mm, 5 µm) | Zorbax Eclipse XDB-C8 (250 mm × 4.6 mm, 5µm) |

| Mobile Phase | A: Water/Acetonitrile (B52724) (800:200, v/v) with orthophosphoric acid and tetrabutylammonium (B224687) hydrogen sulphate. B: Water/Acetonitrile (200:800, v/v) with the same additives. | Phosphate buffer (pH 2.15) and Acetonitrile | Phosphate buffer (pH 7.0) and Acetonitrile (53:47 v/v) |

| Elution Mode | Gradient | Gradient | Isocratic |

| Detection (UV) | 210 nm | 215 nm | 205 nm |

| Flow Rate | Not Specified | Not Specified | 0.7 ml/min |

| Reference | asianpubs.org | researchgate.net | ijpsr.com |

Table 1. Examples of Reported HPLC Conditions for the Analysis of Fosaprepitant and Related Substances.

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful complementary tool for structural elucidation and stereochemical confirmation. beilstein-journals.orgmdpi.com One-dimensional (¹H, ¹³C) and two-dimensional NMR techniques can provide detailed information about the connectivity and spatial arrangement of atoms, confirming the relative and absolute configuration of the molecule.

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the desired product and to identify and characterize impurities by providing mass information on the separated components.

Process Impurities and Related Substances in Chemical Synthesis

During the multi-step synthesis of fosaprepitant dimeglumine, a variety of process-related impurities and degradation products can be formed. researchgate.net These can include unreacted starting materials, intermediates, byproducts from side reactions, and degradation products of the API itself. The International Conference on Harmonization (ICH) guidelines necessitate the identification, quantification, and control of these impurities to ensure the quality of the final drug substance. researchgate.net

The characterization of impurities is a critical step in process development and quality control. synzeal.com A combination of LC-MS for mass identification and NMR for structural confirmation is typically employed. For fosaprepitant, several potential and known impurities have been identified through these analytical techniques.

Key impurities include:

Aprepitant : As the active metabolite of fosaprepitant, aprepitant can be present as a degradation product resulting from the hydrolysis of the phosphate ester group. It is often the major degradant observed under stress conditions such as acid, heat, and humidity. asianpubs.orghumanjournals.com

Dibenzyl Fosaprepitant : An intermediate in some synthetic routes where benzyl groups are used as protecting groups for the phosphate moiety. Incomplete deprotection can lead to its presence in the final product. asianpubs.orggoogle.com

Monobenzyl Impurity : Another potential byproduct of incomplete deprotection of the dibenzyl fosaprepitant intermediate. asianpubs.org

Isomeric Impurities : Stereoisomers of fosaprepitant, such as the (R,S,S)-Fosaprepitant or (R,R,R)-Fosaprepitant, can be formed if stereochemical control is not rigorously maintained throughout the synthesis. allmpus.com

Desfluoro Impurities : Impurities lacking one of the fluorine atoms on the phenyl ring can arise from impurities present in the starting materials. allmpus.compharmaffiliates.com

Impurity F : A specific process-related impurity that has been identified and is controlled in manufacturing processes. google.comsynthinkchemicals.com

| Impurity Name | Type | Potential Origin |

| Aprepitant | Degradation Product / Precursor | Hydrolysis of fosaprepitant; final synthesis step from aprepitant. asianpubs.orghumanjournals.com |

| Fosaprepitant Dimeglumine Dibenzylester | Process Intermediate | Incomplete debenzylation during synthesis. google.compharmaffiliates.com |

| (R,S,S)-Fosaprepitant | Isomeric Impurity | Lack of stereocontrol during synthesis. allmpus.com |

| Fosaprepitant Desfluoro Impurity | Process Impurity | Impurity in starting materials. allmpus.compharmaffiliates.com |

| Impurity F | Process Impurity | Side reaction during synthesis. google.comsynthinkchemicals.com |

Table 2. Selected Process Impurities and Related Substances in Fosaprepitant Dimeglumine Synthesis.

Controlling impurities in the final API is achieved through a multi-faceted approach that combines optimization of reaction conditions with effective purification strategies.

Optimization of Synthetic Steps: A key strategy is to minimize the formation of impurities at their source. This involves carefully controlling reaction parameters such as temperature, reaction time, stoichiometry of reagents, and the choice of solvents and bases. For example, one patented process found that reacting aprepitant with tetrabenzyl pyrophosphate in the presence of a catalytic amount of water in an ether solvent led to a high purity of the dibenzylester intermediate (>99%), which in turn reduces the level of certain byproducts like Impurity F in the final product. google.com

Purification Techniques: Despite optimization, some level of impurity formation is often unavoidable. Therefore, robust purification methods are essential.

Crystallization/Recrystallization : This is a primary method for purifying the final fosaprepitant dimeglumine product and its intermediates. The process often involves dissolving the crude product in a suitable solvent (e.g., methanol) and then inducing precipitation by adding an anti-solvent (e.g., acetonitrile, isopropanol, acetone). google.comgoogle.com This technique is effective at removing both process-related impurities and residual solvents.

Hydrogenation : In synthetic routes that use benzyl protecting groups, the deprotection step is typically achieved via catalytic hydrogenation (e.g., using a Palladium on carbon, Pd/C, catalyst). google.com This reaction must be driven to completion to minimize the levels of dibenzyl and monobenzyl intermediates. The subsequent work-up, involving filtration and precipitation, is designed to yield a pure product with individual impurities below 0.05%. google.com

Chromatography : While less common for large-scale final purification due to cost, chromatographic techniques can be used to purify intermediates where necessary.

The development and validation of sensitive analytical methods, as described previously, is itself a cornerstone of impurity control. These methods allow for the in-process monitoring of reactions, ensuring they have proceeded to completion and enabling the precise quantification of impurities in the final API, confirming that it meets the stringent specifications required for pharmaceutical use. researchgate.netresearchgate.net

Enzymatic Biotransformation of (1'R,2R,3R)-Fosaprepitant to Aprepitant

The conversion of fosaprepitant to aprepitant is a swift enzymatic process that occurs in various tissues. This rapid transformation ensures that the pharmacologically active compound becomes readily available in the systemic circulation following administration.

Role of Phosphatase Enzymes in Prodrug Activation

The biotransformation of fosaprepitant to aprepitant is mediated by the action of ubiquitous phosphatase enzymes. patsnap.comresearchgate.net These enzymes catalyze the hydrolysis of the phosphate ester moiety from the fosaprepitant molecule, yielding the active aprepitant. This enzymatic process is not dependent on the cytochrome P450 (CYP) system for the initial activation step. The widespread presence of phosphatases in tissues such as the liver, kidney, lung, and ileum facilitates a rapid and efficient conversion. nih.gov

Kinetics of in vitro and ex vivo Conversion (e.g., in liver microsomes, blood)

In vitro and ex vivo studies have demonstrated the rapid kinetics of fosaprepitant conversion. In human liver microsomes, the transformation is particularly efficient, with only 3% of the parent prodrug remaining after a 15-minute incubation period. nih.gov This indicates a high capacity for hepatic conversion. In human blood, however, fosaprepitant is relatively stable, with less than 15% conversion observed over a two-hour incubation. nih.gov The plasma elimination half-life of fosaprepitant in humans following intravenous infusion is approximately 2.3 minutes, and plasma concentrations of the prodrug are typically below the level of detection within 30 minutes post-infusion. nih.gov

Comparative Conversion Rates Across Preclinical Species Models (e.g., rat, dog, human ex vivo)

The rate of fosaprepitant conversion to aprepitant exhibits notable differences across various preclinical species. Ex vivo studies in blood have shown that the conversion is rapid in rats, with a half-life of approximately 30 minutes. nih.gov In contrast, the conversion is significantly slower in dogs, with a half-life exceeding 300 minutes. nih.gov As mentioned, fosaprepitant is largely stable in human blood ex vivo. nih.gov These species-specific differences in conversion kinetics are important considerations in the preclinical evaluation of the compound.

| Species/System | Conversion Rate/Kinetics | Reference |

| Human Liver Microsomes | Rapid; only 3% of fosaprepitant remains after 15 minutes. | nih.gov |

| Human Blood (ex vivo) | Stable; <15% conversion in 2 hours. | nih.gov |

| Rat Blood (ex vivo) | Rapid; t½ ~ 30 minutes. | nih.gov |

| Dog Blood (ex vivo) | Slower; t½ > 300 minutes. | nih.gov |

Aprepitant's Interaction with Neurokinin-1 (NK1) Receptors

Following its formation from fosaprepitant, aprepitant exerts its pharmacological effects by selectively binding to and antagonizing the neurokinin-1 (NK1) receptor, which is the receptor for the neuropeptide Substance P.

High-Affinity Binding Profile and Selectivity for NK1 Receptors

Aprepitant is a selective, high-affinity antagonist of the human NK1 receptor. researchgate.net It exhibits a dissociation constant (Kd) of 86 pM and an IC50 of 0.1 nM in radioligand binding assays for the human NK1 receptor. nih.govmedchemexpress.com This demonstrates a very strong binding affinity. Furthermore, aprepitant displays a high degree of selectivity for the NK1 receptor over other neurokinin receptors. It is approximately 3,000-fold more selective for the human NK1 receptor than for the NK3 receptor (IC50 = 300 nM) and about 45,000-fold more selective than for the NK2 receptor (IC50 = 4500 nM). nih.gov Aprepitant has also been shown to have little to no affinity for serotonin, dopamine, and corticosteroid receptors. researchgate.net

| Receptor | Binding Affinity (IC50/Kd) | Reference |

| Human NK1 Receptor | IC50 = 0.1 nM; Kd = 86 pM | nih.govmedchemexpress.com |

| Human NK2 Receptor | IC50 = 4500 nM | nih.gov |

| Human NK3 Receptor | IC50 = 300 nM | nih.gov |

Molecular Basis of NK1 Receptor Antagonism

The antagonistic action of aprepitant at the NK1 receptor is a result of its specific binding within a hydrophobic pocket of the receptor, which is situated between the transmembrane helices III and VI. mdpi.com This binding prevents the natural ligand, Substance P, from docking with and activating the receptor. patsnap.com X-ray crystallography and NMR spectroscopy have provided insights into the molecular interactions between aprepitant and the NK1 receptor. nih.gov The binding is stabilized by multiple hydrophobic interactions and hydrogen bonds with specific amino acid residues within the binding pocket. nih.govresearchgate.net Key residues involved in the binding of aprepitant include Gln165 and His197. mdpi.com The bis-trifluoromethyl-phenyl group of aprepitant inserts into a hydrophobic subpocket, acting as an anchor and stabilizing the molecule's orientation, which in turn inhibits the conformational changes required for receptor activation. nih.govresearchgate.net By occupying this binding site, aprepitant effectively blocks the downstream signaling pathways that are normally triggered by Substance P, leading to its therapeutic effects. mdpi.com

Differentiation of Receptor Affinity: Prodrug vs. Active Drug (e.g., IC50 values)

The therapeutic utility of fosaprepitant is entirely dependent on its conversion to aprepitant, as the prodrug form possesses significantly lower affinity for the target neurokinin-1 (NK1) receptor. nih.gov The active moiety, aprepitant, is a potent and highly selective antagonist of the human NK1 receptor. patsnap.comnih.govresearchgate.net Receptor affinity, often measured by the half-maximal inhibitory concentration (IC50), demonstrates a stark contrast between the two molecules.

Aprepitant binds to the human NK1 receptor with high affinity, exhibiting IC50 values in the sub-nanomolar range. nih.govselleckchem.comapexbt.comresearchgate.net Specifically, in radioligand binding assays using human cloned NK1 receptors, aprepitant has shown an IC50 of approximately 0.1 nM. nih.gov Another study reported a mean IC50 of 0.12 nM. researchgate.net In contrast, fosaprepitant's affinity for the human NK1 receptor is about 10-fold lower, with a reported IC50 of 1.2 nM. nih.gov This marked difference in binding affinity underscores the critical role of the in vivo conversion, ensuring that the potent pharmacological activity is exerted by aprepitant at the target receptor.

| Compound | IC50 (nM) | Reference |

|---|---|---|

| (1'R,2R,3R)-Fosaprepitant Dimeglumine | 1.2 | nih.gov |

| Aprepitant (Active Moiety) | 0.1 - 0.12 | nih.govresearchgate.net |

Ligand-Receptor Dynamics and Associated Signal Transduction Pathways in Preclinical Systems

Aprepitant functions as a selective antagonist at the neurokinin-1 (NK1) receptor, preventing the binding of its natural ligand, Substance P (SP). researchgate.nettaylorandfrancis.com The NK1 receptor is a class A G-protein coupled receptor (GPCR) that plays a critical role in various physiological processes. nih.govmdpi.comnih.gov The binding of aprepitant is competitive and occurs at the same site as SP, effectively blocking the receptor and inhibiting downstream signaling. researchgate.netnih.gov

Upon activation by an agonist like SP, the NK1 receptor typically couples to several G proteins, primarily Gαq/11 and Gαs. nih.govnih.govmdpi.com

Gαq/11 Pathway: Activation of the Gαq/11 pathway stimulates phospholipase C (PLC). researchgate.net PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net IP3 mediates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). researchgate.net

Gαs Pathway: The Gαs pathway involves the stimulation of adenylyl cyclase, which leads to the production of cyclic AMP (cAMP). mdpi.com cAMP, in turn, activates protein kinase A (PKA). researchgate.net

By binding to the NK1 receptor, aprepitant prevents the conformational change necessary for G-protein activation, thereby inhibiting the entire signaling cascade initiated by Substance P. nih.govpatsnap.com This blockade of PLC and adenylyl cyclase activation prevents the generation of second messengers and the subsequent physiological responses, which is the core of its mechanism of action in preclinical systems. nih.govresearchgate.net

| G-Protein Pathway | Key Enzyme | Second Messengers Produced | Primary Downstream Effector |

|---|---|---|---|

| Gαq/11 | Phospholipase C (PLC) | IP3, DAG | Protein Kinase C (PKC), Intracellular Ca2+ Release |

| Gαs | Adenylyl Cyclase | cAMP | Protein Kinase A (PKA) |

Pharmacokinetic and Metabolic Research of 1 R,2r,3r Fosaprepitant Dimeglumine in Preclinical Models

Absorption and Distribution Studies in Animal Models

Preclinical studies in various animal models have been crucial for elucidating the absorption and distribution characteristics of (1'R,2R,3R)-Fosaprepitant Dimeglumine and its active metabolite, aprepitant (B1667566).

Following intravenous administration, fosaprepitant (B1673561) is rapidly and extensively converted to aprepitant in vivo. fda.govhres.ca In preclinical animal models, such as rats and dogs, plasma concentrations of the prodrug fosaprepitant are transient and fall below the limit of quantification within 30 minutes of infusion completion. hres.cahres.ca This rapid conversion is attributed to the action of ubiquitous phosphatases. nih.gov

The systemic exposure to the active metabolite, aprepitant, has been characterized in these models. Studies in rats and dogs have demonstrated that intravenous administration of fosaprepitant leads to a near-proportional increase in aprepitant exposure at lower doses. nih.gov However, at higher doses (e.g., 25 mg/kg in rats and 2 and 32 mg/kg in dogs), nonlinear kinetics are observed, suggesting saturation of aprepitant's elimination pathways. nih.govresearchgate.net

| Dose of Fosaprepitant (mg/kg) | Aprepitant Cmax (µg/mL) | Aprepitant AUC (µg·hr/mL) |

|---|---|---|

| 1 | Data Not Available | Data Not Available |

| 8 | Data Not Available | Data Not Available |

| 25 | Data Not Available | Data Not Available |

The rapid conversion of fosaprepitant to aprepitant suggests that the tissue distribution of the prodrug itself is not significant. nih.gov The distribution characteristics are therefore primarily those of the active moiety, aprepitant. Aprepitant has a large apparent volume of distribution at steady state, approximately 70 L in humans, indicating extensive tissue distribution. nih.govnih.gov It is also highly bound to plasma proteins, with binding reported to be greater than 95%. nih.govdrugbank.com

A critical aspect of the pharmacokinetics of a neurokinin-1 receptor antagonist is its ability to cross the blood-brain barrier (BBB) to exert its effects on central NK1 receptors. drugbank.com Animal and human positron emission tomography (PET) studies have confirmed that aprepitant effectively crosses the blood-brain barrier and occupies brain NK1 receptors. drugbank.com Due to its charge and size, the prodrug fosaprepitant is not predicted to cross the blood-brain barrier. researchgate.net

Biotransformation Pathways and Metabolite Profiling

The biotransformation of fosaprepitant is a two-step process, beginning with its rapid conversion to aprepitant. The subsequent metabolism of aprepitant has been extensively studied.

Aprepitant undergoes extensive hepatic metabolism. nih.govresearchgate.net The primary enzyme responsible for its metabolism is cytochrome P450 3A4 (CYP3A4). drugbank.comresearchgate.netdrugbank.com Minor contributions to its metabolism are also made by CYP1A2 and CYP2C19. nih.govdrugbank.comdrugbank.com The involvement of CYP3A4 is significant as it is a major enzyme in the metabolism of many drugs, leading to a potential for drug-drug interactions. researchgate.net Aprepitant itself is also a dose-dependent inhibitor and an inducer of CYP3A4, and an inducer of CYP2C9. nih.govresearchgate.netnih.gov

| Enzyme | Role in Aprepitant Metabolism | Interaction Potential |

|---|---|---|

| CYP3A4 | Major | Substrate, Moderate Inhibitor, Inducer |

| CYP2C9 | Minor | Inducer |

| CYP1A2 | Minor | Substrate |

| CYP2C19 | Minor | Substrate |

The metabolism of aprepitant results in the formation of several metabolites. drugbank.com In human plasma, at least seven weakly active metabolites have been identified. drugbank.comdrugbank.com The primary metabolic pathways include N- and O-dealkylation. nih.gov One of the identified metabolites is the N-dealkylated metabolite (ND-AP). researchgate.net

Preclinical Drug-Drug Interaction Studies (Enzyme Modulation)

Given that aprepitant is both a substrate and a modulator of CYP enzymes, preclinical studies have been essential to evaluate its potential for drug-drug interactions. Aprepitant is a moderate inhibitor of CYP3A4 and an inducer of both CYP3A4 and CYP2C9. researchgate.netdrugbank.comnih.gov

Preclinical and clinical studies have shown that co-administration of aprepitant with drugs that are substrates for CYP3A4 can lead to increased plasma concentrations of those drugs. hres.cahres.ca Conversely, as an inducer of CYP2C9, aprepitant can decrease the plasma concentrations of drugs metabolized by this enzyme. researchgate.netnih.gov For instance, aprepitant has been shown to induce the metabolism of S(-) warfarin (B611796) and tolbutamide, both of which are CYP2C9 substrates. hres.cahres.ca These findings from preclinical models have been critical in predicting and managing potential drug interactions in clinical practice. nih.govnih.govresearchgate.net

Excretion Pathways of Prodrug and Metabolites in Preclinical Species

Following administration, fosaprepitant is rapidly converted to aprepitant, with plasma levels of the prodrug becoming undetectable within 30 minutes of infusion. nih.gov Therefore, excretion studies focus on the elimination of aprepitant and its metabolites.

In preclinical species such as rats and dogs, aprepitant is extensively metabolized, and no unchanged parent drug is found in the urine. nih.govresearchgate.net The primary routes of excretion differ between these species.

In rats , the elimination of drug-related radioactivity occurs mainly through biliary excretion. nih.gov

In dogs , elimination proceeds via both biliary and urinary excretion. nih.gov

Metabolite profiling in these species has revealed several key pathways. Oxidative metabolism, through N-dealkylation, oxidation, and the opening of the morpholine (B109124) ring, leads to the formation of several metabolites detected in plasma. nih.gov However, glucuronidation represents a significant pathway for the metabolism and excretion of aprepitant in both rats and dogs. nih.gov

In rat bile, an acid-labile glucuronide of aprepitant was identified, accounting for a substantial portion of the administered dose. nih.gov The presence of this conjugate in bile but not in feces suggests the potential for enterohepatic circulation of aprepitant. nih.gov In dogs, the glucuronide of aprepitant, along with glucuronides of four other phase I metabolites, were major components found in bile. nih.gov

The major drug-related compounds excreted in the urine of both rats and dogs were two highly polar carboxylic acids: 4-fluoro-alpha-hydroxybenzeneacetic acid and 4-fluoro-alpha-oxobenzeneacetic acid. nih.gov

| Parameter | Rats | Dogs |

|---|---|---|

| Primary Excretion Route | Biliary Excretion nih.gov | Biliary and Urinary Excretion nih.gov |

| Parent Drug in Urine | Not detected nih.gov | Not detected nih.gov |

| Major Metabolic Pathway | Oxidative metabolism, Glucuronidation nih.gov | Oxidative metabolism, Glucuronidation nih.gov |

| Key Biliary Metabolites | Acid-labile glucuronide of aprepitant nih.gov | Glucuronide of aprepitant and four other phase I metabolites nih.gov |

| Key Urinary Metabolites | 4-fluoro-alpha-hydroxybenzeneacetic acid, 4-fluoro-alpha-oxobenzeneacetic acid nih.gov | 4-fluoro-alpha-hydroxybenzeneacetic acid, 4-fluoro-alpha-oxobenzeneacetic acid nih.gov |

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Purity and Impurity Profiling

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone for assessing the purity of Fosaprepitant (B1673561) Dimeglumine and identifying any process-related or degradation impurities.

Developing and validating a stability-indicating HPLC method is essential for separating Fosaprepitant Dimeglumine from potential impurities and degradation products. nih.gov Such methods must be specific, sensitive, precise, accurate, and robust, as stipulated by International Conference on Harmonisation (ICH) guidelines. nih.govhumanjournals.com Validation parameters typically include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). mlcpharmacy.edu.inijpsr.com

The choice between isocratic and gradient elution depends on the complexity of the sample matrix. Isocratic elution, where the mobile phase composition remains constant, is simpler but may result in broad peaks for late-eluting compounds. biotage.com Gradient elution, which involves a programmed change in the mobile phase composition, is often preferred for analyzing Fosaprepitant and its related substances as it improves peak resolution and shortens analysis time for complex mixtures. biotage.commastelf.com

Isocratic methods have also been successfully applied. For instance, an isocratic method using a mobile phase of methanol (B129727) and 10mM sodium acetate (B1210297) (pH 3.0) in an 80:20 v/v ratio has been developed for the quantitative determination of Fosaprepitant. researchgate.net

| Elution Type | Mobile Phase A | Mobile Phase B | Gradient Program Example | Flow Rate | Reference |

| Gradient | 0.5 M ammonium (B1175870) dihydrogen phosphate (B84403) (pH 2.2) and acetonitrile (B52724) (80:20) | Methanol and acetonitrile (70:30) | Not specified | Not specified | nih.gov |

| Gradient | Water and acetonitrile (800:200, v/v) with orthophosphoric acid and tetrabutylammonium (B224687) hydrogen sulphate | Water and acetonitrile (200:800, v/v) with orthophosphoric acid and tetrabutylammonium hydrogen sulphate | Time(min)/%A: 0/80, 3/80, 12/40, 20/20, 24/20, 25/80, 30/80 | Not specified | asianpubs.org |

| Gradient | Phosphoric acid buffer | Acetonitrile | Not specified | 1.0 ml/min | humanjournals.com |

| Isocratic | N/A | Buffer (0.1 M KH2PO4, pH 3.10) and Acetonitrile (40:60) | N/A | 0.6 ml/min | mlcpharmacy.edu.in |

The choice of stationary phase is crucial for achieving the desired selectivity and separation. While standard C8 and C18 columns are widely used, columns with different selectivities, such as those with a phenyl stationary phase, have proven particularly effective for Fosaprepitant Dimeglumine. humanjournals.commlcpharmacy.edu.in

Phenyl-silane columns, which have phenethyl groups bonded to the silica (B1680970) gel, offer unique separation mechanisms. glsciencesinc.com These columns provide hydrophobic interactions from the alkyl chains and weak π-π interactions from the phenyl groups, resulting in a different selectivity compared to traditional C18 columns. glsciencesinc.com One validated stability-indicating method successfully employed a Unison UK-Phenyl, 3μm (250mm × 4.6mm) column to achieve excellent chromatographic separation of Fosaprepitant Dimeglumine from its process and degradation-related substances. humanjournals.com Other commonly used stationary phases include C18 (e.g., NanoChrom C18, 250 mm × 4.6 mm, 5µm) and C8 columns. nih.govmlcpharmacy.edu.in

| Stationary Phase | Column Example | Dimensions | Particle Size | USP Code | Reference |

| Phenyl-silane | Unison UK-Phenyl | 250mm × 4.6mm | 3µm | L11 | humanjournals.com |

| C18 | NanoChrom C18 | 250 mm × 4.6 mm | 5µm | L1 | nih.gov |

| C18 | Symmetry shield RP-18 | 250 mm × 4.6 mm | 5 μm | L1 | asianpubs.org |

| C8 | Zorbax Eclipse XDB-C8 | 250 mm × 4.6 mm | 5µm | L7 | ijpsr.com |

Optimizing the mobile phase involves selecting the appropriate organic solvent, buffer, and pH to achieve good peak shape and resolution. mastelf.com Acetonitrile and methanol are the most common organic modifiers used in reversed-phase HPLC for Fosaprepitant analysis. nih.govmlcpharmacy.edu.in

The pH of the mobile phase is a critical parameter, as it affects the ionization state of the analyte and, consequently, its retention time and peak shape. mastelf.com For Fosaprepitant analysis, acidic pH conditions are typically employed. For example, one method uses a mobile phase containing 0.1 M potassium dihydrogen phosphate (KH2PO4) with the pH adjusted to 3.10 using phosphoric acid. mlcpharmacy.edu.in Another method employs a 0.5 M ammonium dihydrogen phosphate solution with the pH adjusted to a more acidic 2.2 with orthophosphoric acid. nih.gov The buffer concentration, typically in the range of 10–50 mM, is also optimized to ensure stable pH and reproducible results. mastelf.com

UV spectroscopy serves as a simple, cost-effective, and rapid method for the quantification of Fosaprepitant Dimeglumine in bulk drug and formulations. mlcpharmacy.edu.indoi.org The method is based on the principle that the drug absorbs UV radiation at a specific wavelength.

For quantitative analysis, the wavelength of maximum absorbance (λmax) is determined by scanning a solution of the compound over a UV range, typically 200-400 nm. mlcpharmacy.edu.in Studies have identified different λmax values for Fosaprepitant Dimeglumine depending on the solvent and conditions used. A λmax of 264 nm has been reported when using a mobile phase of acetonitrile and a potassium dihydrogen phosphate buffer as the diluent. mlcpharmacy.edu.in Other methods have utilized a detection wavelength of 210 nm, which corresponds to the maximum absorbance for Fosaprepitant and its related compounds. humanjournals.comresearchgate.net The method is validated for linearity by preparing a series of dilutions and plotting a calibration curve of absorbance versus concentration, which should demonstrate a linear relationship with a high correlation coefficient (e.g., R² = 0.9972). mlcpharmacy.edu.in

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Spectroscopic and Spectrometric Characterization Methods

Beyond routine quantification and purity testing, various spectroscopic and spectrometric techniques are indispensable for the comprehensive structural characterization of the (1'R,2R,3R)-Fosaprepitant Dimeglumine molecule. These methods provide detailed information about the compound's functional groups, chemical composition, and three-dimensional structure. nih.gov

Commonly employed techniques for chemical characterization include:

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (particularly ¹H, ¹³C, ¹⁹F, and ³¹P NMR) is a powerful tool for elucidating the detailed molecular structure, including the connectivity of atoms and stereochemistry.

Mass Spectrometry (MS): Coupled with a separation technique like HPLC (LC-MS), mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, which aids in its identification and the characterization of impurities.

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can be used to determine the elemental composition and chemical states of the elements within the molecule. nist.gov

While specific detailed studies applying these advanced characterization techniques to Fosaprepitant were not the focus of the reviewed literature for this article, their application is standard practice in pharmaceutical development for the definitive structural confirmation of the active pharmaceutical ingredient. nih.gov

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The definitive identification and structural confirmation of (1'R,2R,3R)-Fosaprepitant Dimeglumine rely on spectroscopic methods that probe the molecule's atomic and molecular structure.

Infrared (IR) Spectroscopy : IR spectroscopy is a fundamental technique used to identify the functional groups present in the fosaprepitant molecule. The interaction of the molecule with infrared radiation results in vibrations of its chemical bonds at specific frequencies, producing a unique spectral fingerprint. This spectrum helps to confirm the presence of key structural components, such as carbonyl groups, P-O bonds associated with the phosphate ester, and aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, particularly ¹H-NMR (Proton NMR) and ¹³C-NMR (Carbon-13 NMR), provides detailed information about the atomic connectivity and the chemical environment of atoms within the molecule. synthinkchemicals.com

¹H-NMR : This technique provides data on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons.

Two-Dimensional (2D)-NMR : Advanced 2D-NMR experiments can be utilized to further elucidate the complex structure of fosaprepitant, mapping out correlations between different nuclei to piece together the complete molecular framework. researchgate.net

These spectroscopic techniques are indispensable for the initial characterization of the drug substance and its related impurities, ensuring the correct chemical structure is present. synthinkchemicals.com

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of (1'R,2R,3R)-Fosaprepitant Dimeglumine with high accuracy. synthinkchemicals.com It also aids in structural elucidation by analyzing the fragmentation patterns of the molecule. When the ionized molecule is passed through the mass spectrometer, it breaks down into smaller, characteristic fragments. By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragments, scientists can confirm the molecular formula and piece together aspects of its structure. vanderbilt.edu This technique is crucial for confirming the identity of the compound and for identifying unknown impurities and degradation products.

Validation of Analytical Methods (adherence to ICH Guidelines)

The validation of analytical methods is a mandatory process in the pharmaceutical industry to ensure that the chosen methods are reliable, reproducible, and suitable for their intended purpose. All analytical methods for (1'R,2R,3R)-Fosaprepitant Dimeglumine are validated according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines. nih.govresearchgate.netresearchgate.nethumanjournals.com This comprehensive validation process encompasses several key parameters.

Specificity and Selectivity for Prodrug and Impurities

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. humanjournals.comnih.gov For (1'R,2R,3R)-Fosaprepitant Dimeglumine, this is typically demonstrated by developing stability-indicating High-Performance Liquid Chromatography (HPLC) methods. These methods must be able to completely separate the main fosaprepitant peak from all known related substances and degradation products formed under stress conditions. ijpsr.com The homogeneity of the fosaprepitant peak is often confirmed using a photodiode array (PDA) detector to check for peak purity, ensuring no other substances are co-eluting. researchgate.netasianpubs.org

Linearity, Range, Limit of Detection (LOD), and Limit of Quantification (LOQ)

These parameters are crucial for the quantitative analysis of (1'R,2R,3R)-Fosaprepitant Dimeglumine and its impurities.

Linearity and Range : Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is determined by analyzing a series of dilutions of the standard solution. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. For fosaprepitant and its impurities, a correlation coefficient (r²) of ≥ 0.999 is typically achieved, indicating excellent linearity. researchgate.netresearchgate.net

Limit of Detection (LOD) : The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ) : The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are critical for quantifying trace-level impurities. ijpsr.com The LOD and LOQ are generally established using methods based on the standard deviation of the response and the slope of the calibration curve. mlcpharmacy.edu.in

Table 1: Linearity and Sensitivity Parameters from Validated HPLC Methods

| Parameter | Fosaprepitant Dimeglumine | Impurities/Related Substances | Reference |

|---|---|---|---|

| Linearity Range | 76-299 µg/mL | Varies by impurity | |

| Linearity Range | 80-180 µg/mL | Not specified | mlcpharmacy.edu.in |

| Correlation Coefficient (r²) | 0.9997 | ≥ 0.999 | researchgate.net |

| LOD (by HPLC) | 7.4 µg/mL | 1.5 - 12.5 ng/mL | researchgate.netmlcpharmacy.edu.in |

| LOQ (by HPLC) | 22.3 µg/mL | 3.0 - 37.5 ng/mL | researchgate.netmlcpharmacy.edu.in |

| LOD (for Dicyclohexylurea impurity) | Not applicable | 20 µg/g | ijpsr.com |

| LOQ (for Dicyclohexylurea impurity) | Not applicable | 60 µg/g | ijpsr.com |

Accuracy, Precision, Robustness, and Ruggedness

Accuracy : The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. For fosaprepitant methods, recovery is typically expected to be within 98-102%. Studies show recovery values between 90% and 103% for various impurities. researchgate.netresearchgate.net

Precision : This parameter expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

Robustness and Ruggedness : Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature). mlcpharmacy.edu.in Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, or instruments. The validation of these parameters ensures the method is reliable for routine use in a quality control environment. researchgate.netresearchgate.net

Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. For (1'R,2R,3R)-Fosaprepitant Dimeglumine, developing a SIAM is essential to ensure its stability and to determine its shelf-life.

The stability-indicating nature of a method is demonstrated through forced degradation studies. humanjournals.com In these studies, the drug substance is subjected to a variety of stress conditions that are more severe than accelerated stability conditions, such as:

Acidic hydrolysis

Alkaline hydrolysis

Oxidative degradation (e.g., with hydrogen peroxide)

Thermal degradation

Photolytic degradation (exposure to light) nih.govresearchgate.net

The objective is to generate degradation products and demonstrate that the analytical method can effectively separate these degradants from the intact drug and from each other. nih.gov Studies have shown that fosaprepitant is unstable under acidic, basic, oxidative, and thermal conditions, with aprepitant (B1667566) being a major degradation product. researchgate.netresearchgate.net The method's ability to resolve all these degradation peaks proves its stability-indicating power. researchgate.netasianpubs.org

Forced Degradation Studies (Thermal, Hydrolytic, Oxidative, Photolytic Stress)

Forced degradation, or stress testing, is a critical component in the development of pharmaceutical substances like (1'R,2R,3R)-Fosaprepitant Dimeglumine. These studies are designed to intentionally degrade the active pharmaceutical ingredient (API) under conditions more severe than accelerated stability testing. The primary objectives are to understand the degradation pathways of the molecule, identify the likely degradation products, and establish the intrinsic stability of the compound. biomedres.us This information is instrumental in developing and validating stability-indicating analytical methods capable of separating the API from its potential degradation products, thereby ensuring the safety and efficacy of the final drug product. biomedres.usresearchgate.net A target degradation level of 5% to 20% is typically sought to avoid the generation of secondary degradants that might not be relevant to formal stability studies. biomedres.usresearchgate.net

Studies on (1'R,2R,3R)-Fosaprepitant Dimeglumine have systematically evaluated its stability under various stress conditions as mandated by the International Conference on Harmonisation (ICH) guidelines. These conditions include thermal, hydrolytic (acidic and basic), oxidative, and photolytic stress. asianpubs.orghumanjournals.com

The compound has been found to be susceptible to degradation under acidic, basic, oxidative, and thermal conditions. humanjournals.comresearchgate.net Significant degradation is particularly noted in acidic, thermal, and high-humidity environments. asianpubs.org Conversely, (1'R,2R,3R)-Fosaprepitant Dimeglumine demonstrates stability under photolytic conditions, involving exposure to both UV and visible light. asianpubs.orghumanjournals.com In these studies, Aprepitant was consistently identified as the major degradation product. asianpubs.orgresearchgate.net

The table below summarizes the conditions and findings from representative forced degradation studies on (1'R,2R,3R)-Fosaprepitant Dimeglumine.

Table 1: Summary of Forced Degradation Studies for (1'R,2R,3R)-Fosaprepitant Dimeglumine

| Stress Condition | Reagent/Parameters | Duration | Observations |

|---|---|---|---|

| Acid Hydrolysis | 1 N HCl | 3 days | Major degradation observed. asianpubs.org |

| Base Hydrolysis | 1 N NaOH | 3 days | Significant degradation observed; an unknown impurity at RRT 0.24 was noted. asianpubs.orghumanjournals.com |

| Oxidative | 3% H₂O₂ | 3 days | Degradation observed. asianpubs.orghumanjournals.com |

| Thermal | 60°C | 3 days | Major degradation observed. asianpubs.org |

| Humidity | 80°C / 85% RH | 3 days | Major degradation observed. asianpubs.org |

| Photolytic | UV and Visible Light | - | Found to be stable. asianpubs.orghumanjournals.com |

Monitoring of Degradation Products and Impurity Control

Effective monitoring and control of impurities, including degradation products, are essential for ensuring the quality, safety, and purity of (1'R,2R,3R)-Fosaprepitant Dimeglumine. The impurity profile of a drug substance can be influenced by the synthetic route, manufacturing process, and storage conditions. Impurities are categorized as organic impurities (process-related and degradation products), inorganic impurities, and residual solvents.

The primary and most significant degradation product of (1'R,2R,3R)-Fosaprepitant Dimeglumine is Aprepitant. asianpubs.orghumanjournals.com This is expected, as Fosaprepitant is a prodrug that is rapidly converted to Aprepitant in the body. humanjournals.com Due to this relationship, Aprepitant (also referred to as Related Substance III) is often allowed a higher specification limit (e.g., 0.5%) compared to other process-related impurities or unknown degradants (typically limited to 0.15%). humanjournals.com

High-performance liquid chromatography (HPLC) is the predominant analytical technique for separating and quantifying (1'R,2R,3R)-Fosaprepitant Dimeglumine from its impurities. researchgate.netijpsr.com Stability-indicating HPLC methods are developed using samples subjected to forced degradation to ensure the methods are specific and can resolve the API peak from all potential degradants and process-related impurities. asianpubs.orghumanjournals.com Regulatory guidelines establish thresholds for impurities, including a reporting threshold of 0.05%, an identification threshold of 0.10%, and a qualification threshold of 0.15%. asianpubs.org For highly pure (1'R,2R,3R)-Fosaprepitant Dimeglumine (e.g., ≥99.7% purity), specifications may limit the Aprepitant content to not more than 0.15% and any other single impurity to not more than 0.05%. google.com

Other known process-related impurities and potential degradants that are monitored include dibenzyl ester fosaprepitant and monobenzyl fosaprepitant. asianpubs.orggoogle.com In highly purified batches, these can be below the limit of detection. google.com Additional specified impurities may include various isomers and related compounds derived from the synthesis process. pharmaffiliates.comsynthinkchemicals.com

Table 2: Key Impurities and Degradation Products of (1'R,2R,3R)-Fosaprepitant Dimeglumine

| Compound Name | Type | Typical Specification Limit |

|---|---|---|

| Aprepitant | Degradation Product / Metabolite | ≤ 0.5% or ≤ 0.15% humanjournals.comgoogle.com |

| Dibenzyl ester fosaprepitant | Process-Related Impurity | Below Detection Limit / ≤ 0.15% humanjournals.comgoogle.com |

| Monobenzyl fosaprepitant | Process-Related Impurity | Below Detection Limit / ≤ 0.15% asianpubs.orghumanjournals.com |

| Dicyclohexylurea | Process-Related Impurity | Quantified at trace levels (µg/g) ijpsr.com |

Formulation Science and Stability Research

Physical State Characterization

(1'R,2R,3R)-Fosaprepitant dimeglumine is a white to off-white amorphous powder. fda.gov This amorphous nature is often achieved through lyophilization (freeze-drying) of an aqueous solution, a process that removes water at low temperatures and pressures to yield a solid product. google.comgoogle.com The solid-state form of an active pharmaceutical ingredient can significantly influence its stability, flowability, and solubility. google.com The amorphous form of fosaprepitant (B1673561) dimeglumine contributes to its high water solubility, which is a desirable characteristic for an intravenously administered drug. fda.govgoogle.com

Solubility and Solution Behavior

(1'R,2R,3R)-Fosaprepitant dimeglumine is freely soluble in water. fda.gov As a salt of a weak acid and a weak base, its solubility and stability in solution are influenced by pH. The molecule has four functional groups with pKa values of 3.05 (morpholinium group), 4.92 (monophosphate group), 9.67 (meglumine counter ion), and 10.59 (triazolinone NH group). humanjournals.com Studies have indicated that the drug is more stable in alkaline environments compared to acidic ones. humanjournals.com The pH of liquid formulations is often adjusted to a range of 7 to 11.5 to optimize stability. google.comgoogle.com

Long-term and Accelerated Stability Studies of Drug Substance and Formulations

The stability of (1'R,2R,3R)-Fosaprepitant dimeglumine is a critical factor, as it readily degrades. google.com For this reason, it is conventionally supplied as a lyophilized powder that requires refrigeration at 2°C to 8°C. google.com Once reconstituted and diluted, the drug's stability is limited, typically cited as stable for up to 24 hours at 25°C. google.com

However, more extensive stability studies on reconstituted and diluted solutions have been conducted to provide more flexibility in clinical practice. One study evaluated the physicochemical stability of fosaprepitant 150 mg diluted in 50, 100, and 250 mL of 0.9% sodium chloride. The results showed that the mixtures were stable for longer periods under specific conditions.

| Storage Condition | Stability Period | Formulation |

|---|---|---|

| Room Temperature (~27°C), Exposed to Light | 7 days | 150 mg in 50, 100, or 250 mL 0.9% NaCl. |

| Refrigerated (~5°C), Exposed to Light | 7 days | 150 mg in 50, 100, or 250 mL 0.9% NaCl. |

| Room Temperature (~27°C), Protected from Light | 15 days | 150 mg in 50, 100, or 250 mL 0.9% NaCl. |

| Refrigerated (~5°C), Protected from Light | 15 days | 150 mg in 50, 100, or 250 mL 0.9% NaCl. |

| Refrigerated (~5°C), Exposed to Light | 12 days | Reconstituted solution (prior to dilution). |

Research into ready-to-use injectable formulations aims to overcome the inconveniences of lyophilized powders. google.com These liquid formulations have shown the ability to retain at least 90% of the potency of fosaprepitant dimeglumine after six months of storage at temperatures between 0°C and 40°C. google.com

Temperature and light are significant environmental factors affecting the stability of fosaprepitant dimeglumine.

Temperature : The drug substance is typically stored under refrigerated conditions (2°C to 8°C) to minimize degradation. google.com In solution, stability is greater at refrigerated temperatures compared to room temperature. For example, solutions protected from light are stable for 15 days whether refrigerated or at room temperature, but reconstituted vials are only specified as stable for 12 days under refrigeration.

Light : Exposure to ambient light can accelerate degradation. Studies have shown that protecting the solutions from light can extend their chemical stability. For instance, diluted solutions were stable for 15 days when protected from light, but only for 7 days when exposed to it.

Humidity : For the stable amorphous drug substance, storage at a relative humidity below 60% is recommended. google.com

The primary degradation pathway for (1'R,2R,3R)-Fosaprepitant dimeglumine in aqueous environments is hydrolytic degradation. google.comhumanjournals.com The phosphate (B84403) ester bond is cleaved, converting the water-soluble prodrug fosaprepitant into its active, but poorly water-soluble, parent compound, aprepitant (B1667566). patsnap.comgoogle.comhumanjournals.com

This conversion is desirable in vivo after administration, but its premature occurrence in the formulation is a major stability concern. google.com The formation of aprepitant as a degradation impurity is a critical quality attribute that is closely monitored. humanjournals.com If aprepitant forms in sufficient quantities before administration, its low aqueous solubility could lead to precipitation of particles in the intravenous solution. google.com

The rate of this hydrolytic degradation is influenced by the formulation matrix, including pH and the presence of water. humanjournals.com Formulations are therefore designed to minimize the amount of free water or to control the pH to an alkaline range where the drug is more stable. google.comhumanjournals.com Forced degradation studies under acidic, basic, thermal, oxidative, and photolytic conditions are used to identify potential degradation products and establish the stability-indicating nature of analytical methods. nih.gov

Structure Activity Relationship Sar and Structural Analogue Studies

Impact of Stereochemistry on Prodrug Conversion and Biological Activity

The stereochemical configuration of fosaprepitant (B1673561) is critical to its function. The molecule possesses three chiral centers, and the specific (1'R,2R,3R) arrangement is essential for both its efficient enzymatic conversion to aprepitant (B1667566) and the subsequent high-affinity binding of aprepitant to the NK1 receptor. researchgate.netwikipedia.org

Fosaprepitant is a phosphorylated prodrug that is rapidly and completely converted to the active drug, aprepitant, by ubiquitous phosphatases in the body following intravenous administration. selleckchem.comnih.gov The synthesis of fosaprepitant requires stereochemically pure starting materials to yield the desired isomer, as other stereoisomers are considered impurities and lack the desired biological activity. researchgate.net The precise spatial arrangement of the substituents, particularly the (1R)-[3,5-bis(trifluoromethyl)]phenylethoxy group at the C2 position and the 4-fluorophenyl group at the C3 position of the morpholine (B109124) ring, dictates the molecule's ability to fit into the binding pocket of the NK1 receptor. wikipedia.orgfda.gov

The biological synthesis of chiral drugs often results in stereochemical purity due to the stereospecificity of enzymes. researchgate.net Similarly, the enzymatic conversion of fosaprepitant to aprepitant is stereospecific. The (1'R,2R,3R) isomer is the substrate recognized by phosphatases for efficient hydrolysis. Any deviation from this specific stereochemistry would likely result in a significantly reduced rate of conversion or a complete lack of conversion, rendering the prodrug ineffective. Following conversion, the resulting aprepitant molecule retains the critical stereochemistry necessary for potent antagonism of the NK1 receptor.

| Stereochemical Feature | Position | Importance |

| (R)-configuration | 1' of the phenylethoxy group | Essential for high-affinity binding of the active moiety (aprepitant) to the NK1 receptor. |

| (R)-configuration | 2 of the morpholine ring | Dictates the correct spatial orientation of the phenylethoxy group. |

| (S)-configuration | 3 of the morpholine ring | Positions the fluorophenyl group correctly within the receptor's binding site. (Note: The source for (1'R,2R,3R) indicates the third position is R, consistent with the IUPAC name. The aprepitant structure shows an S configuration at the equivalent position, indicating a change in priority for naming conventions, but the absolute spatial arrangement is what is critical for activity.) wikipedia.org |

Comparative Analysis of (1'R,2R,3R)-Fosaprepitant Dimeglumine with Other Aprepitant Prodrugs and Analogues

(1'R,2R,3R)-Fosaprepitant Dimeglumine was developed as a water-soluble prodrug to overcome the poor aqueous solubility of aprepitant, which limited its administration to an oral formulation. nih.govamegroups.org The primary structural difference is the addition of a phosphoryl group to the triazole ring of aprepitant, which is then formulated as a dimeglumine salt to dramatically increase water solubility. researchgate.netnih.gov

Other neurokinin-1 (NK1) receptor antagonists have been developed, some of which are also available in intravenous formulations. A comparative analysis highlights the different chemical strategies employed to achieve similar therapeutic goals.

Aprepitant: The parent drug, it is a potent and selective NK1 receptor antagonist but has very low water solubility, necessitating an oral nanoparticle formulation for adequate bioavailability. nih.govresearchgate.net

Fosnetupitant (B607539): This is a prodrug of netupitant, another NK1 receptor antagonist. Like fosaprepitant, it is a phosphorylated prodrug designed for intravenous administration. Clinical studies have demonstrated that fosnetupitant is non-inferior to fosaprepitant in efficacy. nih.gov

Rolapitant: This NK1 receptor antagonist has a significantly longer half-life than aprepitant. scienceopen.com An intravenous formulation was developed, but its distribution was later suspended. scienceopen.com

Casopitant: Another NK1 receptor antagonist that was investigated for clinical use but did not proceed to market approval. nih.gov

The key innovation of fosaprepitant was the successful implementation of a prodrug strategy that addressed a significant formulation challenge without compromising the pharmacological activity of the parent compound. mdpi.com

| Compound | Type | Key Structural Feature/Difference from Aprepitant | Primary Advantage |

| Aprepitant | Parent Drug | N/A | Orally active NK1 antagonist. |

| (1'R,2R,3R)-Fosaprepitant Dimeglumine | Prodrug of Aprepitant | N-phosphoryl group on the triazolone ring; formulated as a dimeglumine salt. | High water solubility, enabling intravenous administration. researchgate.net |

| Fosnetupitant | Prodrug of Netupitant | Phosphorylated prodrug of a different NK1 antagonist (netupitant). | Intravenous administration. |

| Rolapitant | NK1 Antagonist | Different chemical scaffold with a longer half-life. | Longer duration of action. |

Theoretical and Computational Chemistry Approaches to SAR Elucidation

Computational chemistry and molecular modeling have been instrumental in understanding the binding of aprepitant, the active form of fosaprepitant, to the human NK1 receptor. mdpi.com These theoretical approaches provide insights into the specific molecular interactions that are crucial for the drug's antagonist activity, thereby elucidating its structure-activity relationship at an atomic level.

Studies combining X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have revealed the static and dynamic nature of the aprepitant-NK1R complex. nih.govethz.ch These investigations show that aprepitant binds in a deep pocket within the transmembrane helices of the receptor.

Key interactions identified through these methods include:

Hydrophobic Interactions: The trifluoromethylphenyl and fluorophenyl groups of aprepitant engage in extensive hydrophobic interactions with nonpolar residues within the receptor's binding pocket.

Hydrogen Bonding: Specific residues in the receptor form hydrogen bonds with the morpholine and triazolone moieties of aprepitant, anchoring it in the correct orientation.

Key Residue Involvement: The residue at position 2.50 in the transmembrane helix has been identified as playing a key role in ligand binding and receptor signaling. ethz.ch The interaction with phenylalanine at position F264 (6.51) is also noted as important. nih.gov

Molecular dynamics simulations can further probe the conformational changes in the receptor upon ligand binding, explaining how aprepitant stabilizes an inactive state of the receptor, preventing its activation by the natural ligand, Substance P. mdpi.com Such computational studies are vital for guiding the design of new analogues with potentially improved affinity or selectivity. researchgate.net

Design and Synthesis of Novel Analogues and Derivatives for Preclinical Investigation

The design of (1'R,2R,3R)-Fosaprepitant Dimeglumine itself represents a successful application of medicinal chemistry principles to create a novel analogue of an existing drug. The primary goal was to create a water-soluble derivative of aprepitant for intravenous use. nih.gov

The key chemical modification was the introduction of a phosphate (B84403) group onto the nitrogen of the triazolone ring of aprepitant. researchgate.net This N-phosphorylation strategy created a site that is readily cleaved by endogenous phosphatases, ensuring rapid bioconversion to the active parent drug. mdpi.comiipseries.org The resulting phosphonic acid was then formulated as a salt with two equivalents of meglumine (B1676163) (1-deoxy-1-(methylamino)-D-glucitol), an amino sugar, which further enhanced its aqueous solubility and stability in solution. nih.govresearchgate.net

The development process involved:

Identification of a Problem: Aprepitant's poor water solubility precluded intravenous formulation. nih.gov

Rational Design: A prodrug approach was selected. The N-phosphoryl group was chosen as a promoiety because it is highly polar and can be enzymatically cleaved. nih.govebrary.net

Synthetic Execution: A synthetic route was developed to selectively phosphorylate the aprepitant molecule while maintaining the crucial stereochemistry. researchgate.net

Formulation Development: The dimeglumine salt was selected to create a stable, highly water-soluble final product suitable for injection. nih.gov

This strategic design and synthesis of a novel prodrug analogue successfully expanded the clinical utility of the parent compound, aprepitant. researchgate.netnih.gov Further preclinical investigations would focus on synthesizing derivatives with modifications to other parts of the aprepitant scaffold to explore potential improvements in potency, selectivity, or pharmacokinetic properties.

Intellectual Property and Patent Landscape of 1 R,2r,3r Fosaprepitant Dimeglumine

Chemical Synthesis and Process Patents

The synthesis of (1'R,2R,3R)-Fosaprepitant Dimeglumine is a complex process that has been the subject of significant patent activity. Initial patents focused on the fundamental synthesis of the molecule, while subsequent patents have aimed to refine and improve this process, making it more efficient, cost-effective, and suitable for commercial-scale production.

Fosaprepitant (B1673561) is a phosphorylated prodrug of Aprepitant (B1667566). google.comjustia.com The core synthesis process often begins with Aprepitant as the starting material. google.compatsnap.com A key step involves the phosphorylation of Aprepitant. One patented method describes the reaction of Aprepitant with tetrabenzyl pyrophosphate in the presence of a base, such as sodium bis(trimethylsilyl)amide (NaHMDS), within a tetrahydrofuran (B95107) (THF) solvent to produce a dibenzyl ester intermediate (fosaprepitant dibenzyl ester). justia.comgoogle.compatsnap.com

Subsequent steps involve the removal of the protective benzyl (B1604629) groups. This debenzylation can be achieved through catalytic hydrogenation, for instance, using a palladium on carbon (Pd/C) catalyst. justia.comgoogleapis.com The final step is the salt formation with N-methyl-D-glucamine (meglumine) to yield the desired (1'R,2R,3R)-Fosaprepitant Dimeglumine. justia.compatsnap.com

Various patents have been granted for improvements to this general process. These innovations focus on aspects such as:

Improved Yield and Purity: Patents like WO2011045817A2 describe robust and economical synthesis methods that result in good yield and high purity of the final product. google.com Some processes claim to achieve a purity of over 99.7%. justia.com

Novel Intermediates: The discovery and isolation of specific intermediates, such as crystalline fosaprepitant dibenzyl ester or monobenzyl ester fosaprepitant, have been subjects of patent protection. justia.comgoogle.com

Safer and More Efficient Reagents: Research has led to processes that avoid hazardous reagents and energy-intensive steps, making the synthesis more environmentally friendly and economical. google.com

Process Simplification: In-situ preparations where multiple steps are performed in the same reaction vessel without isolating intermediates have also been patented to streamline manufacturing. justia.com

Below is a table summarizing key patents related to the synthesis of (1'R,2R,3R)-Fosaprepitant Dimeglumine.

| Patent Number | Title/Subject | Key Innovations | Assignee/Applicant |

| U.S. Pat. No. 5,691,336 | Morpholine (B109124) Compounds are Prodrugs Useful as Tachykinin Receptor Antagonists | Discloses the compound Fosaprepitant and its pharmaceutically acceptable salts. google.comjustia.comunifiedpatents.com | Merck and Co Inc unifiedpatents.com |

| WO2011045817A2 | Process for the preparation of fosaprepitant, intermediate and pharmaceutical acceptable salt thereof | Describes an improved, robust, and economical synthesis process for phosphorylated aprepitant and its conversion to fosaprepitant dimeglumine. google.com | Not specified |

| CN103204878A | Synthesis method of fosaprepitant dimeglumine | Details a three-step synthesis method starting from aprepitant, using tetrabenzyl pyrophosphate and sodium hexamethyldisilazide. google.compatsnap.com | Not specified |

| Indian Patent App. 2188/CHE/2011 | Process for preparation of fosaprepitant dimeglumine | Describes an improved process for preparing fosaprepitant dimeglumine and its intermediate, fosaprepitant dibenzyl ester. justia.com | Not specified |

Formulation Patents and Excipient Combinations

Due to the inherent instability of fosaprepitant, particularly its tendency to hydrolyze into Aprepitant in aqueous solutions, significant innovation has been directed towards developing stable formulations. google.com This has resulted in a number of patents covering both lyophilized (freeze-dried) powders for injection and stable liquid parenteral formulations.